molecular formula C19H22N2O3 B14960853 3-benzamido-N-(3-ethoxypropyl)benzamide

3-benzamido-N-(3-ethoxypropyl)benzamide

Cat. No.: B14960853
M. Wt: 326.4 g/mol
InChI Key: RPXGTLKUHDSZLC-UHFFFAOYSA-N
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Description

3-benzamido-N-(3-ethoxypropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and advanced technologies, such as ultrasonic irradiation, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

3-benzamido-N-(3-ethoxypropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to act as antagonists to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects . This interaction can inhibit the activity of these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its specific structural features, such as the presence of both benzamido and ethoxypropyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzamido-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-2-24-13-7-12-20-18(22)16-10-6-11-17(14-16)21-19(23)15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,20,22)(H,21,23)

InChI Key

RPXGTLKUHDSZLC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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